Fexuprazan, also known as Fexuprazan, is a novel potassium-competitive acid blocker (P-CAB) currently under investigation for the treatment of various acid-related disorders. [, , , , , , , , , , , , , , , , , , , , ] It belongs to a new class of drugs that exhibit rapid, potent, and long-lasting suppression of gastric acid secretion. [] Fexuprazan acts by reversibly inhibiting the H+/K+-ATPase enzyme found in the proton pumps of gastric parietal cells. [, ]
Mechanism of Action
Fexuprazan functions as a potassium-competitive acid blocker (P-CAB) by competitively inhibiting the binding of potassium ions to the H+/K+-ATPase enzyme located in the proton pumps of gastric parietal cells. [, , ] This binding prevents the enzyme from pumping hydrogen ions into the stomach, thereby effectively suppressing gastric acid secretion. [, , ] Fexuprazan demonstrates a rapid onset of action and a prolonged duration of acid suppression. [, ]
Applications
Treatment of Erosive Esophagitis: Studies indicate that Fexuprazan effectively heals Erosive Esophagitis and demonstrates non-inferiority compared to esomeprazole, a commonly used proton pump inhibitor. [, , , , ]
Treatment of Gastritis: Research suggests Fexuprazan's efficacy in treating both acute and chronic gastritis, showing promising results in improving gastric erosion healing rates compared to placebo. []
Helicobacter pylori Eradication: Fexuprazan is investigated for its potential in H. pylori eradication therapies. Its potent acid suppression capabilities make it a suitable candidate for inclusion in eradication regimens. [, , ]
Prevention of NSAID-Induced Gastrointestinal Complications: Due to its ability to effectively suppress gastric acid, Fexuprazan is explored as a prophylactic agent against gastrointestinal complications arising from Non-steroidal anti-inflammatory drug (NSAID) use. [, ]
Addressing Limitations of PPIs: Fexuprazan offers a potential alternative to Proton Pump Inhibitors (PPIs) for individuals who experience inadequate acid suppression or encounter issues related to CYP2C19 polymorphism. []
Future Directions
Optimization of Dosage Regimens: Further research is needed to establish optimal dosing strategies for Fexuprazan across various indications, taking into account factors such as patient characteristics and disease severity. []
Long-term Safety and Efficacy: Longitudinal studies are necessary to evaluate the long-term safety and efficacy profile of Fexuprazan, particularly in comparison to existing treatments. []
Head-to-Head Comparisons with Other PCABs: Comparative studies with other potassium-competitive acid blockers (PCABs) would be beneficial to determine the relative efficacy and safety profiles of these agents. []
Related Compounds
Esomeprazole
Relevance: Esomeprazole serves as a comparator drug in multiple studies evaluating the efficacy and safety of Fexuprazan. Several studies demonstrated that Fexuprazan exhibits non-inferior efficacy to esomeprazole in healing EE and managing GERD symptoms.
Tegoprazan
Relevance: Similar to Vonoprazan, Tegoprazan is included in the review discussing the efficacy of PCABs for H. pylori eradication. It is mentioned alongside Fexuprazan as a potential alternative to PPI-based therapies. The review acknowledges that Tegoprazan, like Fexuprazan, exhibits comparable increases in serum gastrin levels to esomeprazole despite its strong acid suppression.
Aspirin
Relevance: One study investigated the pharmacodynamic and pharmacokinetic interactions between Fexuprazan and aspirin. The results showed no clinically relevant interactions, suggesting that Fexuprazan could be a potential option for preventing aspirin-induced gastrointestinal complications.
Celecoxib
Relevance: A study examined the pharmacokinetic interactions between Fexuprazan and several NSAIDs, including Celecoxib. The findings revealed no clinically significant pharmacokinetic interactions between Fexuprazan and Celecoxib.
Naproxen
Relevance: Naproxen was included in the same study investigating pharmacokinetic interactions between Fexuprazan and NSAIDs. While some differences in the pharmacokinetic parameters of Fexuprazan were observed when co-administered with naproxen, they were not considered clinically significant.
Meloxicam
Relevance: Similar to Celecoxib and Naproxen, Meloxicam was included in the investigation of pharmacokinetic interactions with Fexuprazan. The study found no significant changes in Fexuprazan's systemic exposure when co-administered with Meloxicam.
Lansoprazole
Relevance: While not directly investigated in the provided papers, Lansoprazole is mentioned in the context of comparing serum gastrin levels between different P-CABs and PPIs. The study highlights that vonoprazan caused a more significant increase in gastrin levels compared to Lansoprazole, while Fexuprazan showed a comparable increase to esomeprazole.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AAL1 is an inhibitor of dark-grown Arabidopsis thaliana seedlings, functioning through auxin receptor Transport Inhibitor Response1 (TIR1) and depending on auxin influx and efflux carriers.
AAPK-25 is a novel selective dual inhibitor of Aurora/PLK, significantly inhibiting the development of the colon cancer growth and prolonging the median survival time.
AAT-008 is an orally bioavailable and potent antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4; IC50 = 16.3 nM in a human EP4 functional assay). It is selective for EP4 with IC50 values of 2.4, 1,890, >20,000, and >20,000 nM for binding to human recombinant EP4, EP2, EP1, and EP3, respectively. AAT-008 has potent binding affinity for human, rat, and dog EP4 (Kis = 0.97, 6.1, and 38 nM, respectively) and suppresses PGE2-induced elevation of intracellular cAMP with an antagonistic potency (pA2) of 1.1 nM in vitro. Oral administration of AAT-008 reduces carrageenan-induced mechanical hyperalgesia in rats in a dose-dependent manner. AAT-008 is an antagonist for the PGE2 receptor EP4.
JWH 018 adamantyl analog is a mildly selective agonist of the peripheral cannabinoid receptor, where the naphthalene ring is substituted with an adamantyl group. Adamantyl substitutions provide structural rigidity and bulk. Though no biological activity has been reported for JWH 018 adamantyl analog, Δ8-THC analogs with adamantyl substituted for the carbon side chain demonstrate improved affinity and selectivity of central cannabinoid and peripheral cannabinoid receptor binding. This synthetic cannabinoid has been identified in a herbal product. AB-001 is a cannibimimetic. It is a CB (cannabinoid) receptor ligand that governs the cannabimimetic potency. It is derived from adamantane and is less potent than other ligands which can induce significant hypothermic and bradycardic effects. Its role in binding CB receptors may be useful in therapeutic discovery for relief against MS, particularly when studying selective CB2 agonists. It is also used to treat chronic lower back pain.
2-Amino-9H-pyrido[2,3-b]indole is a pyridoindole. 2-Amino-a-carboline, also known as a-alpha-C or a-a-C, belongs to the class of organic compounds known as alpha carbolines. These are organic compounds containing a pyrido[2, 3-b]indole core (which is a pyridine fused to an indole). 2-Amino-a-carboline exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-amino-a-carboline is primarily located in the membrane (predicted from logP).
AB-002 is a homologue of AB-001, which is a cannibimimetic. It is a CB (cannabinoid) receptor ligand that governs the cannabimimetic potency. It is derived from adamantane and is less potent than other ligands which can induce significant hypothermic and bradycardic effects. Its role in binding CB receptors may be useful in therapeutic discovery for relief against MS, particularly when studying selective CB2 agonists.